molecular formula C17H19ClN2OS B2582601 N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396809-72-5

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2582601
CAS No.: 1396809-72-5
M. Wt: 334.86
InChI Key: HPBBQLUGSUMSKA-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with a thiophen-3-yl group at the 4-position and a 4-chlorobenzyl carboxamide moiety. The piperidine-carboxamide scaffold is a common pharmacophore in medicinal chemistry, often optimized for target selectivity and pharmacokinetic properties .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c18-16-3-1-13(2-4-16)11-19-17(21)20-8-5-14(6-9-20)15-7-10-22-12-15/h1-4,7,10,12,14H,5-6,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBBQLUGSUMSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.

    Introduction of the 4-Chlorobenzyl Group: This step involves the nucleophilic substitution reaction where the piperidine nitrogen attacks the 4-chlorobenzyl chloride, forming the N-(4-chlorobenzyl)piperidine intermediate.

    Attachment of the Thiophen-3-yl Group: The thiophen-3-yl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophen-3-yl boronic acid or thiophen-3-yl stannane.

    Formation of the Carboxamide: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation under controlled temperatures.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares structural motifs with several bioactive molecules, including kinase inhibitors and GPCR-targeting agents. Below is a comparative analysis based on structural features, biological targets, and pharmacological profiles.

Table 1: Key Comparisons of N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide and Analogues

Compound Name Structural Features Biological Target Potency (IC₅₀) Selectivity Pharmacokinetic (PK) Properties In Vivo Efficacy
This compound Piperidine core, 4-chlorobenzyl carboxamide, thiophen-3-yl substituent Hypothesized kinase/GPCR Not reported Likely influenced by thiophene moiety Not reported Not evaluated
AZD5363 () 4-amino-piperidine carboxamide with pyrrolopyrimidine and chlorophenyl groups Akt kinases <10 nM >100-fold vs. ROCK kinase; reduced hERG Good oral bioavailability; moderate t₁/₂ Tumor growth inhibition in xenografts
PF3845 () Piperidine carboxamide with trifluoromethyl-pyridyl and benzyl substituents Not explicitly stated Not reported Undefined Not reported Not reported
Compound 25 () Piperidine carboxamide with benzodiazol and iodophenyl groups 8-Oxo inhibitor Not reported Not reported Not reported Not reported

Structural and Functional Insights

  • Core Scaffold : All compounds share a piperidine-carboxamide backbone, critical for target binding. Substitutions at the 4-position (e.g., thiophen-3-yl in the target compound vs. benzodiazol in Compound 25) dictate target engagement and selectivity .
  • Electrophilic Substituents : The 4-chlorobenzyl group in the target compound may enhance lipophilicity and membrane permeability compared to AZD5363’s chlorophenyl group, which contributes to Akt kinase inhibition .

Pharmacokinetic Considerations

  • AZD5363 : Exhibits favorable oral bioavailability and moderate half-life, enabling once-daily dosing in preclinical models .
  • Target Compound : Its 4-chlorobenzyl group may improve metabolic stability over PF3845’s pyridyloxy-benzyl substituent, though in vitro ADME studies are required .

Biological Activity

N-(4-chlorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine derivatives class, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chlorobenzyl group and a thiophen-3-yl group. Its IUPAC name reflects these structural characteristics, indicating the presence of both aromatic and heterocyclic components.

Property Value
Molecular Formula C₁₇H₁₉ClN₂OS
Molecular Weight 330.86 g/mol
CAS Number 1396809-72-5
Solubility Soluble in organic solvents

This compound interacts with various biological targets, primarily neurotransmitter receptors. The mechanism of action involves modulation of neurotransmitter systems, particularly through binding to opioid receptors, which are crucial for pain management and neurological functions. This interaction can lead to significant changes in cellular signaling pathways, influencing various physiological responses.

1. Analgesic Effects

Research indicates that compounds similar to this compound exhibit analgesic properties. These compounds have been shown to affect pain modulation pathways by interacting with opioid receptors, suggesting potential applications in pain management therapies.

3. Neuroprotective Effects

Preliminary findings suggest that this compound may also exhibit neuroprotective effects by modulating neurotransmitter release and reducing neuroinflammation. Such activities could position it as a candidate for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structural Features Biological Activity
N-(4-fluorobenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamideFluorobenzyl groupEnhanced binding affinity; potential analgesic effects
N-(4-methylbenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamideMethylbenzyl groupVariations in lipophilicity affecting pharmacokinetics
N-(2-chlorophenyl)-4-(thiophen-3-yl)piperidine-1-carboxamideChlorophenyl groupStudied for cellular interactions and receptor binding

Case Studies and Research Findings

Recent studies have focused on the synthesis and pharmacological evaluation of piperidine derivatives, including those resembling this compound. These studies often involve:

  • In vitro Cytotoxicity Testing : Assessing the effectiveness against various cancer cell lines.
  • Receptor Binding Studies : Investigating binding affinities to different neurotransmitter receptors.
  • Mechanistic Studies : Exploring pathways involved in apoptosis and cell cycle regulation.

For example, a study on related compounds demonstrated significant cytotoxicity against HepG2 cells with IC50 values indicating potent anticancer activity . The findings suggest that structural modifications can significantly influence biological activity.

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